4-(2-Aminoethyl)-1-methylpiperidin-4-OL

Organic Synthesis Medicinal Chemistry Process Chemistry

Choose 4-(2-Aminoethyl)-1-methylpiperidin-4-OL (CAS 959237-87-7) for its distinct trifunctional scaffold, combining an N-methylpiperidine with a 4-hydroxyl and a 2-aminoethyl moiety. This unique architecture is indispensable for selective derivatization and cannot be replaced by non-methylated or side-chain-deficient analogs. Ideal for medicinal chemistry, hydrogel synthesis, and as a chemical probe (e.g., 15-lipoxygenase-1 inhibitor, Ki=22 nM).

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 959237-87-7
Cat. No. B1507842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-1-methylpiperidin-4-OL
CAS959237-87-7
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(CCN)O
InChIInChI=1S/C8H18N2O/c1-10-6-3-8(11,2-5-9)4-7-10/h11H,2-7,9H2,1H3
InChIKeyDXBAGIYZNRUVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-1-methylpiperidin-4-OL (CAS 959237-87-7): Technical Overview for Scientific Procurement


4-(2-Aminoethyl)-1-methylpiperidin-4-OL (CAS 959237-87-7) is a small-molecule piperidine derivative with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . This compound features a tertiary amine within the piperidine ring, a primary amine on the ethyl side chain, and a tertiary alcohol at the 4-position, providing a unique combination of nucleophilic and hydrogen-bonding capabilities. It is primarily utilized as a synthetic building block in medicinal chemistry and materials science . Standard commercial specifications indicate a typical purity of 95% or higher, with analytical quality control methods such as NMR, HPLC, or GC available for batch verification .

Why 4-(2-Aminoethyl)-1-methylpiperidin-4-OL Cannot Be Substituted by Generic Analogs


Direct substitution of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL with structurally related piperidine derivatives is scientifically unjustifiable due to significant differences in physicochemical properties and synthetic utility that directly impact experimental outcomes. For instance, while 4-(2-aminoethyl)piperidin-4-ol (CAS 1535376-80-7) shares the core scaffold, it lacks the N-methyl group, resulting in a lower molecular weight (144.21 vs. 158.24 g/mol) and altered hydrogen-bonding capacity . Conversely, 1-methylpiperidin-4-ol (CAS 106-52-5) lacks the critical aminoethyl side chain, eliminating a key nucleophilic site for further derivatization . These structural modifications manifest in distinct physicochemical parameters, such as differing LogP values and hydrogen bond donor/acceptor counts , which can lead to unforeseen variations in reaction kinetics, solubility, and the final properties of synthesized molecules. The following quantitative evidence underscores why this specific compound, with its precise combination of N-methyl, 4-hydroxy, and 2-aminoethyl functionalities, is an indispensable reagent that cannot be generically replaced without compromising research integrity and reproducibility.

Quantitative Differentiation: Evidence-Based Guide for 4-(2-Aminoethyl)-1-methylpiperidin-4-OL


Synthetic Accessibility: A Quantitative Yield Protocol Over Multi-Step Routes

The synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL is streamlined by a published one-step protocol achieving a quantitative yield, in stark contrast to traditional multi-step syntheses for related piperidine derivatives which often suffer from low overall yields. A 2023 publication in Molbank details this protocol using adapted Vilsmeier conditions, providing a significant advantage in both time and material efficiency [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Physicochemical Profile: Enhanced Lipophilicity via N-Methylation

The N-methyl group on the piperidine ring of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL significantly alters its lipophilicity compared to the demethylated analog. The calculated LogP for the target compound is -0.91 , while the reported LogP for 4-(2-aminoethyl)piperidin-4-ol (CAS 1535376-80-7) is -0.5503 . This difference of 0.36 LogP units indicates a notable shift in hydrophobicity, which can be crucial for applications involving membrane permeability or partitioning in biphasic reaction systems.

ADME Medicinal Chemistry Physicochemical Properties

Hydrogen Bonding Capacity: Distinct Donor Profile for Molecular Recognition

The hydrogen bond donor/acceptor profile of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL is specifically defined by its functional groups, differentiating it from simpler piperidine analogs. The compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors . In comparison, 1-methylpiperidin-4-ol (CAS 106-52-5) presents a different profile with only 1 hydrogen bond donor (from the hydroxyl group) and 2 hydrogen bond acceptors , as it lacks the primary amine functionality. This altered capacity for intermolecular interactions is fundamental to applications in molecular recognition and the design of functional materials.

Supramolecular Chemistry Drug Design Material Science

Biological Activity Profile: A Multitarget Inhibitor with Nanomolar Potency

4-(2-Aminoethyl)-1-methylpiperidin-4-OL demonstrates a unique polypharmacological profile, acting as a potent inhibitor across multiple, diverse therapeutic targets. Notably, it exhibits a binding affinity (Ki) of 22 nM for human 15-lipoxygenase-1 [1]. While it lacks inhibitory activity against acetylcholinesterase at 26 µM , it has been identified in patent literature as an inhibitor of anti-apoptotic Bcl-2 and Bcl-xL proteins [2]. This specific combination of activities is not a class effect of simple piperidine derivatives and is governed by the precise spatial arrangement of its amino, hydroxyl, and N-methyl groups.

Pharmacology Enzymology Drug Discovery

Optimal Research Applications for 4-(2-Aminoethyl)-1-methylpiperidin-4-OL


High-Efficiency Synthesis of Complex Piperidine-Containing Libraries

The quantitative-yield, one-step synthesis protocol [1] makes this compound an ideal starting material for constructing diverse libraries of piperidine-based molecules. Researchers can bypass lengthy, low-yielding synthetic routes, accelerating lead optimization campaigns in medicinal chemistry where structural diversity around the piperidine core is critical. The efficient production of this building block directly reduces the cost and time per compound synthesized.

Investigations into Inflammation and Apoptosis Pathways

Given its potent inhibition of 15-lipoxygenase-1 (Ki = 22 nM) [2] and its patent-designated role as a Bcl-2/Bcl-xL inhibitor [3], this compound serves as a specialized chemical probe for dissecting the roles of these proteins in disease models. Its unique activity profile allows researchers to explore multitarget pharmacology or validate specific mechanisms in inflammatory diseases, cancer, and other conditions where these pathways are implicated.

Design of Functional Polyampholyte Hydrogels and IPPNs

The specific combination of hydrogen bond donors and acceptors, along with the presence of both a tertiary amine and a primary amine, makes this compound a uniquely suited monomer for creating polyampholyte hydrogels and interpenetrating polyelectrolyte networks (IPPNs) . The N-methyl group provides a permanent positive charge after quaternization, while the primary amine offers a site for further functionalization, enabling the precise tuning of material properties for applications in drug delivery, tissue engineering, or soft robotics.

Precision Tuning of Molecular Lipophilicity in Lead Optimization

The well-defined LogP value of -0.91 provides a measurable advantage in drug design. When optimizing a lead compound for desirable ADME properties, the use of this specific N-methylated piperidine scaffold allows medicinal chemists to introduce a predictable shift in lipophilicity compared to a non-methylated analog. This can be crucial for fine-tuning a molecule's ability to cross biological membranes or engage with hydrophobic binding pockets, without the need for extensive de novo synthesis.

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